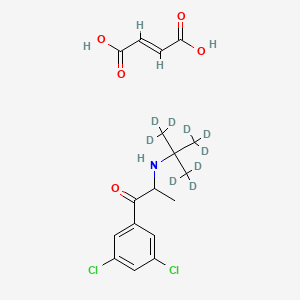

5-Chloro Bupropion-d9 Fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1-(3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPTSVYSLXGEG-SJRNJJABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC(=C1)Cl)Cl.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Defining the Analytical Target Profile Atp

The first step in the AQbD process is to define the Analytical Target Profile (ATP). nih.govbg.ac.rs The ATP is a prospective summary of the performance requirements for the analytical method. For the analysis of Bupropion (B1668061) and its impurities, the ATP would focus on developing a method capable of reliably separating and accurately quantifying the main compound from its known impurities, often in a tablet formulation. nih.govresearchgate.net

Key ATP Objectives for Bupropion Analysis:

Develop a selective and robust High-Performance Liquid Chromatography (HPLC) method. nih.gov

Achieve efficient baseline separation of Bupropion from its five specified impurities. nih.govresearchgate.net

Ensure reliable quantification of Bupropion and its impurities in the presence of pharmaceutical excipients. nih.gov

Identifying Critical Parameters and Attributes Through Risk Assessment

Once the ATP is established, the next phase involves identifying the method's Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs). CMAs are the measurable responses that reflect the method's quality, while CMPs are the input variables that can impact those CMAs. bg.ac.rsresearchgate.net

Initial risk assessment, often visualized with tools like an Ishikawa (fishbone) diagram, helps to identify potential CMPs based on prior knowledge and scientific principles. dntb.gov.ua A screening study, for instance using a fractional factorial experimental design, is then employed to experimentally determine which of these parameters have a statistically significant effect on the CMAs. nih.govbg.ac.rsnih.gov

| Category | Description | Examples for Bupropion (B1668061) HPLC Method |

|---|---|---|

| Critical Method Attributes (CMAs) (Responses) | Quantifiable characteristics of the method that should be within a certain limit to ensure the desired quality. | - Resolution between critical peak pairs (e.g., Bupropion and Impurity 2)

|

| Critical Method Parameters (CMPs) (Factors) | Method input variables that have been shown to impact the CMAs. | - Concentration of organic modifier (e.g., Acetonitrile)

|

This interactive table summarizes the key attributes and parameters identified during the AQbD process for a Bupropion HPLC method. nih.govdntb.gov.ua

Detailed Research Findings: Optimization Via Design of Experiments Doe

With the significant CMPs identified, the next step is method optimization using a response surface methodology, such as a Box-Behnken Design (BBD). nih.govresearchgate.net This statistical tool allows for the investigation of the effects of multiple parameters and their interactions simultaneously and efficiently. semanticscholar.orgceon.rs

In a study developing a chaotropic chromatography method for Bupropion (B1668061) and its five impurities, a BBD was utilized to investigate the influence of three key CMPs on the predefined CMAs. nih.govresearchgate.net The factors studied were the percentage of acetonitrile (B52724) at the start of the gradient, the concentration of potassium hexafluorophosphate (B91526) in the aqueous phase, and the start time of the linear gradient step. nih.gov

| Factor (CMP) | Low Level (-1) | Center Level (0) | High Level (+1) |

|---|---|---|---|

| A: % Acetonitrile (start) | 35% | 40% | 45% |

| B: Potassium Hexafluorophosphate (mM) | 40 mM | 45 mM | 50 mM |

| C: Gradient Start Time (min) | 8 min | 10 min | 12 min |

This interactive table outlines the factors and levels used in a Box-Behnken Design for the optimization of a Bupropion HPLC method. Data derived from a study by Gkountanas et al. nih.gov

Establishing the Method Operable Design Region Modr

Elucidation of Biotransformation Pathways Using Deuterated Probes.nih.govresearchgate.net

The strategic replacement of hydrogen with deuterium (B1214612) at metabolically active sites can significantly alter a drug's clearance and metabolic profile. nih.govwikipedia.org Deuterated probes, like 5-Chloro Bupropion-d9 Fumarate, are instrumental in elucidating the biotransformation pathways of bupropion. nih.govresearchgate.net Studies with deuterated bupropion analogs have been conducted to investigate their metabolism and potential to reduce the formation of certain metabolites. nih.gov

Cytochrome P450-Mediated Metabolism in Subcellular Fractions.nih.govdrugbank.com

The primary oxidative metabolism of bupropion is mediated by the cytochrome P450 (CYP) enzyme system, with CYP2B6 being the principal isoenzyme involved in the formation of hydroxybupropion (B195616). drugbank.comresearchgate.net In vitro studies using human liver microsomes and recombinant CYP2B6 have shown that deuterated bupropion analogs exhibit a significant decrease in the formation of CYP2B6-mediated hydroxybupropion. nih.gov This suggests that deuteration at specific sites can slow down the rate of hydroxylation. nih.gov While CYP2B6 is the main player, other isoforms like CYP2C19 may also contribute to bupropion's metabolism, particularly at higher concentrations. researchgate.netnih.govuconn.edu Computational docking studies have been used to analyze the interactions between bupropion and various CYP isozymes to understand the selectivity of CYP2B6. uconn.edu

Isotope Effects on Metabolic Stability and Enzyme Kinetics.nih.govnih.gov

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect, which can lead to a slower rate of metabolism for deuterated compounds. wikipedia.org In the case of bupropion, deuteration has been shown to enhance its metabolic stability. nih.govnih.gov Studies with deuterated dextromethorphan (B48470), in combination with bupropion, also demonstrated improved metabolic stability of the deuterated compound. nih.gov This enhanced stability can alter the pharmacokinetic profile, potentially leading to a longer half-life and altered exposure to metabolites. nih.govwikipedia.org Research on deuterated bupropion analogs showed a 20-25% decrease in racemization and a significant reduction in the formation of hydroxybupropion. nih.gov Kinetic studies have determined the Vmax and Km values for the formation of hydroxybupropion by CYP2B6 and threohydrobupropion by carbonyl reductases in liver subcellular fractions. nih.gov

Comparative Metabolic Profiles of Chlorinated and Deuterated Bupropion Analogues.nih.govdrugbank.comnih.gov

The metabolism of bupropion is complex, involving multiple pathways and active metabolites. drugbank.com The introduction of a chlorine atom, as in 5-Chloro Bupropion, and the substitution with deuterium, as in this compound, can further modify its metabolic profile. While specific data on this compound is limited, studies on deuterated bupropion analogs show a clear shift in metabolism. nih.gov These analogs demonstrated a significant decrease in the formation of both the oxidative metabolite, hydroxybupropion, and the reductive metabolites, threo- and erythro-hydrobupropion, when compared to non-deuterated bupropion in human hepatocytes. nih.gov The aim of synthesizing deuterated analogs is often to alter the metabolic profile to potentially improve the drug's properties. nih.govresearchgate.net The combination of deuterated dextromethorphan with bupropion has also been explored, showing that bupropion can enhance the stability of the deuterated compound. nih.gov

Species-Specific Metabolic Differences in Preclinical Models.nih.govresearchgate.net

The metabolism of bupropion exhibits significant differences across various species, which is a critical consideration in preclinical studies. researchgate.netcapes.gov.brnih.gov For instance, in humans, hydroxybupropion is a major metabolite, whereas in rats, the parent drug concentration is significantly higher than that of hydroxybupropion. wikipedia.org

Rats: Bupropion is rapidly metabolized, primarily through side-chain cleavage, with minimal accumulation of basic metabolites. nih.govcapes.gov.br

Mice: The predominant metabolite is a side-chain hydroxylated product (BW 306U). nih.govcapes.gov.brnih.gov

Guinea Pigs: This species converts bupropion to both the reduced metabolite (BW A494U) and the hydroxylated metabolite (BW 306U), making it a model that more closely resembles human metabolism. nih.gov

Dogs: Similar to mice and humans, dogs form a major side-chain hydroxylated product. capes.gov.brnih.gov

These species-specific differences in metabolism can lead to different pharmacological responses and must be carefully considered when extrapolating preclinical data to humans. capes.gov.brnih.gov

Table 1: Key Enzymes in Bupropion Metabolism

| Enzyme/Enzyme Family | Metabolic Pathway | Primary Metabolite(s) | Cellular Location |

|---|---|---|---|

| Cytochrome P450 2B6 (CYP2B6) | Oxidation (Hydroxylation) | Hydroxybupropion | Liver Microsomes |

| Carbonyl Reductases (CRs) | Reduction | Threohydrobupropion, Erythrohydrobupropion | Liver and Intestine |

| 11β-HSD1 | Reduction | Threohydrobupropion | Liver Microsomes |

| AKR7 | Reduction | Threohydrobupropion | Intestine |

| Cytochrome P450 2C19 (CYP2C19) | Oxidation (Hydroxylation) | Hydroxybupropion (minor) | Liver Microsomes |

Table 2: Species-Specific Metabolism of Bupropion in Preclinical Models

| Species | Primary Metabolic Pathway(s) | Major Metabolite(s) | Relevance to Human Metabolism |

|---|---|---|---|

| Rat | Side-chain oxidative cleavage | m-Chlorobenzoic acid | Low |

| Mouse | Side-chain hydroxylation | BW 306U (hydroxylated metabolite) | Moderate |

| Guinea Pig | Reduction and Hydroxylation | BW A494U (reduced) and BW 306U (hydroxylated) | High |

| Dog | Side-chain hydroxylation | BW 306U (hydroxylated metabolite) | Moderate |

Preclinical Pharmacological Mechanism Investigations

In Vitro Neurotransmitter Transporter Binding and Uptake Inhibition Studies

Bupropion (B1668061) is characterized as a dual norepinephrine-dopamine reuptake inhibitor (NDRI). nih.govdrugbank.com Its interaction with monoamine transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT)—is a cornerstone of its pharmacological activity.

In vitro studies consistently show that bupropion is a weak but effective inhibitor of both DAT and NET, while being virtually inactive at SERT. nih.govresearchgate.net This profile distinguishes it from other classes of antidepressants like SSRIs or tricyclic antidepressants. nih.gov

Studies on rat brain synaptosomes have quantified the inhibitory potency (IC50) of bupropion. One such study reported an IC50 value of 305 nM at DAT and 3,715 nM at NET, demonstrating a preference for the dopamine transporter. nih.gov Another study reported IC50 values of 209 nM for dopamine uptake inhibition and 1570 nM for norepinephrine uptake inhibition. barrowneuro.org Its effect on serotonin uptake is negligible, with IC50 values typically exceeding 10,000 nM. nih.gov

For the specific analog, 5-Chloro Bupropion (assumed to be 3,5-dichloro-bupropion), SAR studies suggest that additional halogenation on the phenyl ring can modulate transporter affinity. Research on bupropion analogs has shown that adding a second chlorine atom to the phenyl ring can have a favorable effect on DAT binding affinity and dopamine uptake. frontiersin.org For instance, one study noted that an analog with chlorine atoms at both the 3' and 4' positions of the phenyl ring displayed a 1.8-fold higher affinity for the human dopamine transporter (hDAT) compared to bupropion itself. nih.gov Another study found that the 3,4-dichlorophenyl substituted analog of a related compound (pyrovalerone) was a potent inhibitor at both DAT and NET. drugs.ie This suggests that 5-Chloro Bupropion would likely retain or potentially have enhanced potency as a dopamine and norepinephrine reuptake inhibitor compared to the parent compound, while maintaining its characteristic lack of significant serotonin transporter activity.

Table 1: In Vitro Monoamine Transporter Uptake Inhibition of Bupropion and Related Analogues

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Bupropion (3-chloro) | 305 nih.gov | 3715 nih.gov | >10000 nih.gov |

| Des-chloro Bupropion | ~610 | - | - |

| 2-(N-Cyclopropylamino)-3-chloropropiophenone | 31 nih.gov | 180 nih.gov | 16000 barrowneuro.org |

Note: Data is compiled from multiple sources and experimental conditions may vary. The table illustrates general trends in structure-activity relationships.

Receptor Binding and Functional Assays (e.g., nicotinic acetylcholine (B1216132) receptors)

Beyond its primary action on monoamine transporters, bupropion is also a noncompetitive antagonist of several neuronal nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov This mechanism is thought to contribute significantly to its efficacy as a smoking cessation aid by blocking the effects of nicotine (B1678760). drugbank.com

Functional studies have demonstrated that bupropion inhibits various nAChR subtypes, including α3β4, α4β2, and α7, with a degree of selectivity. nih.gov It has been shown to be approximately 50 times more effective at blocking α3β2 receptors and 12 times more effective at α4β2 receptors than α7 receptors. nih.gov This blockade is noncompetitive, meaning it is not overcome by increasing the concentration of the natural ligand, acetylcholine. nih.gov The interaction appears to occur at sites within the receptor's ion channel and potentially at other non-luminal sites, stabilizing the receptor in a closed or desensitized state. medchemexpress.comttuhsc.edu

SAR studies on bupropion analogs have also explored the impact of phenyl ring substitutions on nAChR antagonism. Dichloro-substituted phenyl compounds with extended alkyl side chains have been shown to have approximately 3-fold higher inhibitory potency at α3β4*-nAChRs compared to bupropion. barrowneuro.org This suggests that 5-Chloro Bupropion would likely be a potent nAChR antagonist, possibly with greater potency than bupropion itself at certain subtypes.

Structure-Activity Relationship Studies of Bupropion Analogues in Preclinical Contexts

The pharmacological profile of bupropion-like molecules is highly dependent on their chemical structure, specifically the substituents on the phenyl ring, the α-carbon, and the N-alkyl group. researchgate.nettandfonline.com

Phenyl Ring Substitution : The position and nature of halogen substitution on the phenyl ring are critical. Bupropion's 3-chloro substituent is important for its activity. As discussed, the addition of a second halogen, as in 3,5-dichloro-bupropion, is predicted to maintain or enhance DAT and NET inhibition. frontiersin.org

N-Alkyl Group : The bulky tert-butyl amine group on bupropion is a key determinant of its mechanism. It results in a compound that functions as a transporter inhibitor but not a releasing agent. nih.govresearchgate.net In contrast, analogs with smaller amine substituents (e.g., N-methyl or a primary amine) act as substrate-type releasing agents, similar to cathinone (B1664624) or amphetamine. nih.gov Therefore, 5-Chloro Bupropion-d9 Fumarate, which retains the tert-butyl group, is expected to act as a reuptake inhibitor, not a monoamine releaser.

α-Alkyl Group : The α-methyl group is another structural feature that influences activity. Its removal or modification can alter potency and selectivity across the monoamine transporters.

These SAR findings underscore that this compound fits the profile of a classic bupropion-type NDRI and nAChR antagonist, with its specific dichlorinated structure likely fine-tuning its potency at these targets.

Mechanistic Insights into Potential Therapeutic Targets

The dual pharmacological action of bupropion analogs points to multiple therapeutic targets.

Dopamine and Norepinephrine Transporters : By blocking DAT and NET, 5-Chloro Bupropion would increase the synaptic concentrations of dopamine and norepinephrine. drugbank.com The elevation of these catecholamines in brain regions associated with reward, motivation, and mood is believed to be the primary mechanism for its antidepressant effects and its ability to alleviate nicotine withdrawal symptoms. nih.govechemi.com

Nicotinic Acetylcholine Receptors : The antagonism of nAChRs provides a second, complementary mechanism, particularly for smoking cessation. By blocking these receptors, the compound can directly blunt the rewarding effects of nicotine, reducing the reinforcing properties of tobacco use. drugbank.comsmartscitech.com The potential for enhanced nAChR antagonism by 5-Chloro Bupropion could translate to improved efficacy in this indication.

Advanced Research Perspectives and Methodological Innovations

Evolution of Deuterated Standards in Drug Discovery and Development

The use of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has transitioned from a niche academic tool to a cornerstone of modern drug discovery. assumption.edu Initially, the primary application for deuterated compounds was as internal standards for analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. assumption.educlearsynth.com In quantitative mass spectrometry, deuterated internal standards are considered the gold standard. aptochem.com Because they share near-identical chemical and physical properties with the non-deuterated analyte, they co-elute during chromatography and experience similar extraction efficiencies and ionization responses. aptochem.comscispace.com This allows them to effectively compensate for variations in sample preparation and matrix effects, which are common interferences in complex biological samples, thereby ensuring highly precise and accurate quantification of the target compound. clearsynth.comtexilajournal.com

The evolution of their use took a significant leap with the deeper understanding of the "kinetic isotope effect" (KIE). neulandlabs.com The bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond. neulandlabs.combioscientia.de This increased bond strength can make C-D bonds more resistant to metabolic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a majority of marketed drugs. bioscientia.denih.gov

This realization opened a new frontier: modifying the metabolic profile of drug candidates. By strategically replacing hydrogen with deuterium at metabolically vulnerable sites ("soft spots"), medicinal chemists can slow down a drug's metabolism. nih.gov This can lead to several therapeutic advantages, including:

Improved Pharmacokinetic Properties: Slower metabolism can increase a drug's half-life and exposure in the body, potentially allowing for lower or less frequent dosing. nih.gov

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, steering metabolism away from the formation of toxic byproducts and enhancing the drug's safety profile. researchgate.net

Enhanced Efficacy: By stabilizing a drug molecule, its active form can persist longer at the target site. svchembiotech.com

The watershed moment for deuterated pharmaceuticals came in 2017 with the U.S. Food and Drug Administration (FDA) approval of Austedo® (deutetrabenazine). bioscientia.denih.gov It was the first deuterated drug to receive marketing approval, validating the therapeutic potential of this approach and stimulating a surge of interest and investment in deuterated drug development. bioscientia.deresearchgate.net This has led to a strategic shift, with deuteration now being incorporated early in the drug discovery process rather than only being used to create analogues of existing drugs. nih.govresearchgate.net

| Advantage of Deuteration | Mechanism | Impact in Drug Discovery & Development |

|---|---|---|

| Improved Analytical Accuracy | Near-identical chemical properties to the analyte, but distinct mass. | Serves as an ideal internal standard in LC-MS assays, correcting for matrix effects and improving quantification. clearsynth.comtexilajournal.com |

| Enhanced Metabolic Stability | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond (Kinetic Isotope Effect). neulandlabs.com | Slows the rate of metabolic breakdown by enzymes like CYP450, increasing drug half-life. nih.gov |

| Reduced Toxicity | Alters metabolic pathways, decreasing the formation of potentially toxic metabolites. researchgate.net | Improves the safety profile of the drug candidate. |

| Increased Efficacy | Longer residence time in the body can lead to greater exposure of the target to the active drug. neulandlabs.com | May allow for reduced dosage or less frequent administration. nih.gov |

| Stabilization of Stereoisomers | Deuteration can stabilize chiral centers that are prone to converting into other isomers. | Enhances drug efficacy by maintaining the more active stereoisomer and reducing potential side effects from inactive or less active isomers. |

Integration of 5-Chloro Bupropion-d9 Fumarate in High-Throughput Screening Assays

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds to identify "hits"—molecules that interact with a specific biological target. patsnap.comnumberanalytics.com These screening campaigns rely on robust, automated, and sensitive assays to generate reliable data. patsnap.com

This compound is the deuterated stable isotope-labeled version of 5-Chloro Bupropion (B1668061), an impurity found during the synthesis of Bupropion. cymitquimica.compharmaffiliates.com In the context of HTS, a compound like this compound is not a therapeutic candidate itself but serves a critical analytical function. Its primary role is as a stable isotopically labeled internal standard (SIL-IS) for quantitative assays, particularly those using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). aptochem.comscispace.com

The integration of this compound into an HTS workflow would typically occur in assays designed to:

Quantify Bupropion and its metabolites: In studies of bupropion's metabolic profile, a deuterated standard is essential for accurately measuring the concentration of the parent drug and its various metabolites in biological samples. nih.gov

Screen for inhibitors or inducers of Bupropion metabolism: HTS campaigns might screen compound libraries to find new molecules that affect the enzymes responsible for metabolizing bupropion (like CYP2B6). nih.gov

Analyze compound purity and stability: During the drug development process, it is crucial to identify and quantify impurities. This compound would be used as a reference standard to accurately measure the level of the non-deuterated 5-Chloro Bupropion impurity.

In a typical LC-MS/MS-based screening assay, a known, constant amount of this compound would be added to every sample. texilajournal.com Because it is heavier than the non-labeled analyte, the mass spectrometer can easily distinguish between the standard and the compound of interest. By comparing the detector response of the analyte to the constant response of the internal standard, researchers can calculate the precise concentration of the analyte, correcting for any sample loss or variability during the automated HTS process. clearsynth.com This approach is critical for minimizing false positive and false negative results that can arise from signal suppression or enhancement in the ion source of the mass spectrometer. texilajournal.comcriver.com While some HTS methods are moving towards label-free techniques like affinity selection-mass spectrometry (AS-MS), the identification and quantification of bound compounds still relies on the unparalleled accuracy provided by mass spectrometry, where deuterated standards remain indispensable. nih.govjst.go.jp

| Parameter | Description of Use with this compound |

|---|---|

| Assay Type | Quantitative bioanalytical LC-MS/MS assays. nih.gov |

| Function | Stable Isotope-Labeled Internal Standard (SIL-IS). scispace.com |

| Application in HTS | Used to accurately quantify analytes (e.g., Bupropion, its metabolites, or impurities) in large-scale screening campaigns. numberanalytics.com |

| Principle of Operation | A known quantity is added to each sample. The ratio of the analyte's MS signal to the standard's MS signal is used for quantification. clearsynth.com |

| Key Advantage | Corrects for variability in sample preparation, injection volume, and matrix-induced ion suppression/enhancement, increasing data reliability. aptochem.comtexilajournal.com |

Future Directions in Synthetic and Analytical Chemistry for Labeled Pharmaceuticals

The increasing sophistication of drug discovery and the growing importance of deuterated compounds are pushing the boundaries of both synthetic and analytical chemistry. The future for labeled pharmaceuticals like this compound is shaped by the pursuit of greater efficiency, precision, and complexity.

Future Directions in Synthetic Chemistry: The synthesis of isotopically labeled compounds is moving beyond established methods toward more innovative and versatile strategies. Key future trends include:

De Novo Deuteration in Early Discovery: Instead of applying a "deuterium switch" to existing drugs, there is a clear trend towards designing deuteration into new chemical entities from the very beginning of the discovery process to optimize pharmacokinetic properties at an early stage. nih.govresearchgate.net

Advanced Catalysis: The development of novel catalyst systems is a major focus, aiming to achieve highly selective and efficient deuteration at specific molecular sites. acs.orgresearchgate.net This allows for more precise control over which C-H bonds are replaced, enabling the fine-tuning of a molecule's metabolic profile.

High-Throughput Synthesis: To accelerate the "Make" phase of the discovery cycle, high-throughput experimentation (HTE) and automated synthesis platforms are being more widely adopted. acs.orgnih.gov These technologies allow for the rapid, parallel synthesis of numerous labeled analogues for testing.

Biocatalysis: The use of engineered enzymes as catalysts for deuteration is an emerging area. nih.gov Enzymes can offer unparalleled selectivity under mild reaction conditions, providing a greener and more efficient alternative to some traditional chemical methods.

Future Directions in Analytical Chemistry: Analytical techniques must evolve to keep pace with the complexity of next-generation pharmaceuticals. For labeled compounds, future directions include:

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS allows for more confident identification and quantification of analytes in highly complex biological matrices. This is particularly important for metabolic studies where multiple deuterated and non-deuterated species may be present simultaneously.

Integrated Multi-Omics: Labeled compounds are central to metabolomics studies. The future lies in integrating data from metabolomics with other "omics" fields (genomics, proteomics) to build a comprehensive understanding of a drug's mechanism of action and its effects on biological systems.

Advanced Separation Techniques: Innovations in liquid chromatography, such as micro- and nano-flow LC and new column chemistries, will enable better separation and more sensitive detection of labeled compounds and their metabolites.

Machine Learning and AI: The analysis of large, complex datasets generated by HTS and metabolomics is a significant bottleneck. nih.gov Machine learning algorithms are being developed to rapidly process this data, identify patterns, and predict metabolic pathways, thereby accelerating the drug development timeline. researchgate.net

The continued innovation in both the synthesis and analysis of labeled compounds will be essential for unlocking the next wave of medicines and delivering safer, more effective therapies. nih.gov

Q & A

Q. What are the recommended analytical methods for verifying the structural integrity of 5-Chloro Bupropion-d9 Fumarate in synthetic batches?

To confirm structural integrity, use a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For deuterated compounds like this compound, ensure deuterium incorporation is quantified via deuterium NMR (²H-NMR) or isotopic ratio mass spectrometry (IRMS). Cross-reference with USP Bupropion Hydrochloride Reference Standards for impurity profiling .

Q. How should researchers handle discrepancies in deuterium labeling efficiency during the synthesis of this compound?

Discrepancies may arise due to incomplete deuteration or isotopic exchange. Optimize reaction conditions (e.g., solvent, temperature, catalyst) and validate using LC-MS with isotopic pattern analysis . Compare results against certified standards (e.g., (±)-Bupropion-d9 hydrochloride, CAS 1189725-26-5) to quantify labeling efficiency .

Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?

Store in well-sealed, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent degradation. Monitor stability via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and validate using HPLC-UV to detect degradation products like 3-chlorophenyl ketones .

Advanced Research Questions

Q. How can researchers resolve conflicting data in metabolic studies involving deuterium isotope effects (IEs) of this compound?

Deuterium IEs may alter metabolic rates or pathways. Use in vitro hepatic microsomal assays with isotopologue-specific LC-MS/MS quantification to compare d9 vs. non-deuterated analogs. Control for kinetic isotope effects (KIEs) by normalizing to internal standards (e.g., Hydroxy Bupropion D6, CAS 1216893-18-3) .

Q. What methodologies are effective in distinguishing this compound from its structural isomers (e.g., regioisomers or diastereomers)?

Employ chiral chromatography (e.g., Chiralpak IG-3 column) with polarimetric detection to separate isomers. Validate using X-ray crystallography or computational modeling (e.g., DFT for energy minimization). Reference USP guidelines for impurity differentiation, such as Bupropion Hydrochloride Related Compound C/F (3-chlorophenyl derivatives) .

Q. How should researchers address batch-to-batch variability in impurity profiles of this compound?

Implement Quality-by-Design (QbD) principles during synthesis. Use Design of Experiments (DoE) to identify critical process parameters (CPPs) affecting impurities like 5-Chloro Bupropion Fumarate (CAS 1193779-50-8). Characterize impurities via LC-TOF-MS and cross-validate against USP reference standards .

Q. What advanced techniques are suitable for studying the fumarate counterion’s role in the pharmacokinetics of this compound?

Conduct solid-state NMR or powder X-ray diffraction (PXRD) to analyze salt-cocrystal interactions. Compare dissolution profiles using biorelevant media (e.g., FaSSIF/FeSSIF) and model pharmacokinetics via compartmental analysis (e.g., NONMEM). Reference cheminformatics workflows for fumarate substructure validation .

Methodological Best Practices

Q. How to ensure reproducibility in deuterium-labeled compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.